SORT-PGRN interaction inhibitor 2

Neurodegenerative Disease Frontotemporal Dementia Progranulin Deficiency

Research requiring extracellular PGRN restoration in FTD-GRN models often faces off-target modulation of related VPS10P receptors. SORT-PGRN interaction inhibitor 2 (MPEP analog) provides solution via selective SORT1 protein downregulation. - **Key Outcome:** Restores exPGRN to ~80-100% of control levels in patient lymphoblasts (UBC17/15 families). - **Selectivity:** Reduces SORT1 while sparing SORLA & SORCS1 (validated by Western blot). - **Effective Range:** 5-20 µM in M17 cells, lymphoblasts & iPSC-neurons (24h). - **Application:** Exclusively for FTD/neurodegeneration mechanism studies.

Molecular Formula C19H31NO
Molecular Weight 289.5 g/mol
CAS No. 1008233-79-1
Cat. No. B12388711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSORT-PGRN interaction inhibitor 2
CAS1008233-79-1
Molecular FormulaC19H31NO
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CCOC2=C(C=CC(=C2)C)C(C)(C)C
InChIInChI=1S/C19H31NO/c1-15-8-9-17(19(3,4)5)18(13-15)21-12-11-20-10-6-7-16(2)14-20/h8-9,13,16H,6-7,10-12,14H2,1-5H3
InChIKeyPICXSYRGOPRWNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SORT-PGRN Interaction Inhibitor 2: Overview


SORT-PGRN interaction inhibitor 2 (CAS 1008233-79-1, synonym Compound MPEP) is a small molecule that reduces SORT1 (sortilin) protein expression in mammalian cells, leading to increased extracellular progranulin (PGRN) secretion. It was identified and characterized in the context of frontotemporal dementia (FTD) caused by GRN haploinsufficiency [1]. Unlike direct PGRN–SORT1 binding inhibitors, this compound acts via a post‑translational mechanism to downregulate SORT1 levels without altering related sortilin family members SORLA or SORCS1 [1]. The compound is supplied for research use only and is applied primarily in neurodegenerative disease modeling, particularly for studies of progranulin‑deficient states .

Target axis SORT-PGRN pathway modulation study fit
Model systems Reported use in iPSC-derived neurons, neuroblastoma, lymphoblastoid cells
Mechanism context Reduces intracellular SORT1 protein; enhances extracellular PGRN secretion

SORT-PGRN Interaction Inhibitor 2: Non-Substitutability


SORT-PGRN interaction inhibitor 2 (MPEP) differs fundamentally from other “SORT-PGRN” inhibitors in both mechanism and validated biological output. Inhibitor 1 and inhibitor 3 are direct binding inhibitors (IC50 2 μM and 0.17 μM, respectively) that block the protein–protein interaction without altering SORT1 expression . In contrast, inhibitor 2 acts post‑translationally to reduce SORT1 protein levels and has been functionally validated in patient‑derived iPSC neurons and lymphoblastoid cells, where it restores extracellular PGRN to 80% of non‑carrier levels in GRN‑mutant lines [1]. Substituting inhibitor 2 with a direct binding inhibitor would change both the mechanistic readout and the expected functional rescue in disease‑relevant cellular models, making the two classes non‑interchangeable for experiments requiring SORT1 downregulation or patient‑cell validation.

SORT-PGRN interaction inhibitor 1 (IC₅₀ = 2 μM direct binder)
Mechanism mismatch Direct competitive binding may not reproduce SORT1 protein-downregulation dynamics; selectivity against SORLA/SORCS1 not reported.
SORT-PGRN interaction inhibitor 3 (IC₅₀ = 0.17 μM)
Model gap Higher binding potency does not extend to published functional rescue in GRN-mutant patient-derived cells; disease-model endpoint context may differ.
AF38469 / VES001 (clinical-stage sortilin inhibitors)
Pharmacological profile Distinct target engagement and development stage; not interchangeable for basic research on SORT1 protein turnover and PGRN haploinsufficiency.

SORT-PGRN Interaction Inhibitor 2: Comparative Evidence


Functional Rescue in FTD-GRN Lymphoblasts

Treatment with 20 μM SORT-PGRN interaction inhibitor 2 (MPEP) for 24 h restored extracellular progranulin (exPGRN) levels in lymphoblastoid cell lines (LCLs) derived from FTD-GRN patients. In the UBC15 family (p.R418X mutation), exPGRN was restored to 80% of the level observed in homozygous non‑carrier (GRN+/+) LCLs [1]. In the UBC17 family, 20 μM MPEP completely restored exPGRN to a level comparable with the non‑carrier control [1]. In contrast, SORT-PGRN interaction inhibitor 1 (IC50 2 μM) and inhibitor 3 (IC50 0.17 μM) are characterized solely by their binding affinity in biochemical assays and lack reported functional rescue data in patient‑derived cells .

exPGRN restoration in FTD-GRN lymphoblasts
Class-level inference
Restored to ~100% (UBC17) and ~80% (UBC15) of noncarrier control levels
Supports PGRN haploinsufficiency model-response interpretation
GRN-mutant LCLs, 5–20 μM, 24 h; comparator inhibitors lack comparable patient-cell data
Neurodegenerative Disease Frontotemporal Dementia Progranulin Deficiency

Selectivity Against VPS10P Family Members

MPEP treatment (20 μM, 24 h) increased extracellular PGRN levels up to 3‑fold in M17 neuroblastoma cells and up to 5.5‑fold in iPSC‑derived neurons from FTD patients carrying a heterozygous PGRN S116X mutation [1]. No comparable functional secretion data have been reported for SORT-PGRN interaction inhibitor 1 or inhibitor 3, which are documented only for their IC50 values in binding inhibition assays .

VPS10P family selectivity by Western blot
Class-level inference
SORT1 reduced; SORLA and SORCS1 expression unaffected
Enables SORT1-specific pathway-response interpretation
M17 neuroblastoma, LCLs; comparator selectivity data not published
Neurotrophic Factor Modulation Sortilin Antagonism Cell-Based Assays

SORT1 Downregulation vs. Direct Binding Inhibition

MPEP reduces SORT1 protein expression in a dose‑dependent manner without altering SORT1 mRNA levels, indicating a post‑translational mechanism of action [1]. In contrast, SORT-PGRN interaction inhibitor 1 and inhibitor 3 are direct binding inhibitors that block the PGRN–SORT1 interaction without affecting SORT1 protein expression . This mechanistic divergence is confirmed by the observation that MPEP reduces SORT1 levels, whereas direct binders do not modulate SORT1 abundance.

Mechanism: protein downregulation vs. direct binding
Class-level inference
Reduces SORT1 protein expression; no direct binding IC₅₀ reported
Mechanistic distinction context for experimental design
Comparators: Inhibitor 1 IC₅₀=2 μM, Inhibitor 3 IC₅₀=0.17 μM direct binding
Sortilin Biology Protein Degradation Post‑Translational Regulation

Concentration-Response: SORT1 Reduction and PGRN Secretion

At concentrations that effectively reduce SORT1, MPEP does not alter protein levels of the closely related VPS10 domain receptors SORLA and SORCS1, as demonstrated by Western blot analysis [1]. This selectivity profile ensures that observed phenotypic effects are attributable specifically to SORT1 modulation rather than to off‑target engagement of sortilin family members. In contrast, SORT-PGRN interaction inhibitor 1 and inhibitor 3 lack reported selectivity profiling against SORLA and SORCS1 .

Concentration-response range
Cross-study comparable
5–20 μM (24 h)
Defined effective range supports reproducible assay design
M17, LCLs, iPSC neurons; comparator concentration-response data not available
Sortilin‑Related Receptors Off‑Target Profiling Selectivity Screening

Broad Cell‑Type Applicability: Validation in M17, HeLa, iPSC Neurons, and Patient LCLs

MPEP efficacy has been validated across a diverse panel of mammalian cell types, including M17 neuroblastoma cells, HeLa cells, iPSC‑derived neurons from FTD patients, and lymphoblastoid cell lines (LCLs) from GRN‑mutation carriers [1]. In each model, dose‑dependent reduction of SORT1 and increase in extracellular PGRN were observed. In contrast, SORT-PGRN interaction inhibitor 1 and inhibitor 3 are characterized only by their IC50 values in binding assays and lack reported validation in patient‑derived or iPSC‑based models .

Cell Line Panel Screening In Vitro Pharmacology Translational Neuroscience

Post‑Translational Mechanism: No Change in GRN or SORT1 mRNA Levels

MPEP treatment (20 μM, 24 h) did not alter GRN or SORT1 mRNA levels, confirming that its effects are post‑translational and independent of transcriptional modulation [1]. This distinguishes MPEP from compounds that increase PGRN via gene expression changes (e.g., histone deacetylase inhibitors) and provides a cleaner tool for studying post‑translational regulation of the sortilin–progranulin axis. SORT-PGRN interaction inhibitor 1 and inhibitor 3 have not been evaluated for effects on GRN or SORT1 mRNA .

Transcriptional Regulation mRNA Stability Drug Mechanism Studies

SORT-PGRN Interaction Inhibitor 2: Application Scenarios


Functional Rescue in FTD-GRN Models

Use SORT-PGRN interaction inhibitor 2 (20 μM, 24 h) to restore extracellular progranulin levels in iPSC‑derived neurons or lymphoblastoid cell lines from FTD‑GRN patients. The compound's demonstrated ability to increase exPGRN up to 5.5‑fold in patient iPSC neurons and restore exPGRN to 80% of non‑carrier levels in patient LCLs makes it uniquely suited for disease‑relevant functional assays [1]. This application is not feasible with SORT-PGRN interaction inhibitor 1 or 3, as they lack reported validation in patient‑derived cells .

Selective SORT1 Modulation

Apply SORT-PGRN interaction inhibitor 2 to investigate post‑translational regulation of SORT1 degradation pathways. The compound reduces SORT1 protein without affecting SORT1 mRNA, providing a clean tool to dissect proteasomal or lysosomal degradation mechanisms [1]. Its selectivity over SORLA and SORCS1 ensures that observed effects are specific to SORT1, avoiding confounding from related VPS10 domain receptors [1]. This mechanistic profile distinguishes it from direct binding inhibitors .

SORT1 Protein Turnover and Downregulation

Employ SORT-PGRN interaction inhibitor 2 across a panel of mammalian cell lines (M17, HeLa, iPSC neurons, patient LCLs) to assess cell‑type‑specific requirements for sortilin‑mediated progranulin trafficking. The compound's validated activity in multiple cell types enables robust comparative studies and reduces the risk of model‑specific artifacts [1]. This broad applicability is not documented for other SORT-PGRN inhibitors .

Concentration-Response in Mammalian Cells

Use SORT-PGRN interaction inhibitor 2 as a control in experiments where transcriptional versus post‑translational regulation of progranulin must be distinguished. Because the compound does not alter GRN or SORT1 mRNA levels, it serves as a benchmark for post‑translational enhancement of PGRN secretion, enabling comparison with transcriptional enhancers or other mechanistic classes [1].

Application
Selection Property
Validation Focus
PGRN haploinsufficiency model studies
exPGRN restoration context
exPGRN level endpoints in GRN-mutant cell models
SORT1-specific pathway research
VPS10P family selectivity profile
SORLA/SORCS1 expression monitoring
SORT1 protein stability investigation
Protein-downregulation mechanism context
SORT1 turnover pathway analysis
Cellular pharmacology studies
Defined concentration-response range
Target engagement reproducibility across cell lines

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38 linked technical documents
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